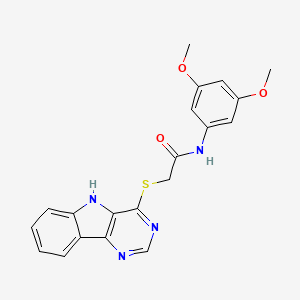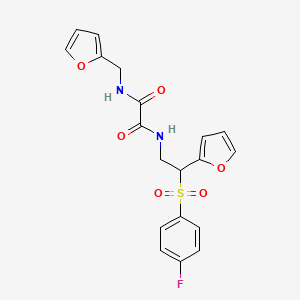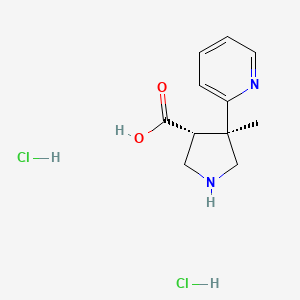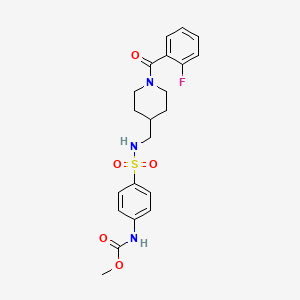![molecular formula C16H21N5O2 B2621369 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-80-9](/img/structure/B2621369.png)
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as "CED," is a potent and selective inhibitor of cyclic AMP-specific phosphodiesterase type 4 (PDE4). PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic AMP, a second messenger involved in various physiological processes such as inflammation, immune response, and memory formation. CED has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
作用机制
CED exerts its pharmacological effects by selectively inhibiting 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, an enzyme that hydrolyzes cyclic AMP to 5'-AMP, thereby reducing the intracellular levels of cyclic AMP. By inhibiting 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, CED increases the intracellular levels of cyclic AMP, which in turn activates protein kinase A (PKA) and exchange protein activated by cyclic AMP (Epac), leading to various downstream effects such as the inhibition of pro-inflammatory cytokine production, the activation of anti-inflammatory pathways, and the promotion of cell survival.
Biochemical and Physiological Effects
CED has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of inflammatory disorders, CED has been shown to reduce the infiltration of immune cells into inflamed tissues, to inhibit the production of pro-inflammatory cytokines, and to promote the production of anti-inflammatory cytokines. In animal models of neurodegenerative diseases, CED has been shown to protect neurons from oxidative stress, to reduce neuroinflammation, and to improve cognitive function. In animal models of cancer, CED has been shown to inhibit the growth and metastasis of cancer cells, to induce apoptosis, and to sensitize cancer cells to chemotherapy and radiotherapy.
实验室实验的优点和局限性
CED has several advantages for lab experiments, including its high potency and selectivity for 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, its well-established synthesis method, and its extensive preclinical data. However, CED also has some limitations for lab experiments, including its complex chemical structure, which may affect its bioavailability and pharmacokinetics, and its potential off-target effects, which may interfere with the interpretation of the results.
未来方向
CED has great potential for therapeutic applications in various diseases, and future research directions may include the following:
1. Clinical trials to evaluate the safety and efficacy of CED in humans with inflammatory disorders, neurodegenerative diseases, and cancer.
2. Development of novel formulations and delivery methods to improve the bioavailability and pharmacokinetics of CED.
3. Identification of biomarkers and patient stratification strategies to optimize the selection of patients for CED treatment.
4. Elucidation of the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and anticancer effects of CED.
5. Evaluation of the potential combination of CED with other drugs or therapies to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
CED is a potent and selective inhibitor of 6-Cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione with great potential for therapeutic applications in various diseases. CED has been extensively studied in preclinical models, demonstrating anti-inflammatory, neuroprotective, and anticancer properties. Future research directions may include clinical trials, novel formulations, patient stratification, mechanistic studies, and combination therapies. CED represents a promising candidate for drug development and may provide new opportunities for the treatment of diseases with unmet medical needs.
合成方法
CED can be synthesized using various methods, including the condensation of 2-ethyl-4,7-dimethylimidazole with cyclopentanone followed by the reaction with dimethyl acetylenedicarboxylate, or the reaction of 2-ethyl-4,7-dimethylimidazole with cyclopentenone followed by the reaction with dimethyl acetylenedicarboxylate. The synthesis of CED is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学研究应用
CED has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, CED has demonstrated anti-inflammatory, neuroprotective, and anticancer properties. CED has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to reduce the infiltration of immune cells into inflamed tissues. CED has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases. In addition, CED has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and colon cancer cells.
属性
IUPAC Name |
6-cyclopentyl-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-19-14(22)12-13(18(3)16(19)23)17-15-20(12)9-10(2)21(15)11-7-5-6-8-11/h9,11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKXUONUWXPNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4CCCC4)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)


![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2621298.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)
![N-(2-(diethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2621301.png)



![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)